![molecular formula C19H24ClNO3 B11152212 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11152212.png)
6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
6-Chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a chromen-2-one core substituted with chloro (C6), hydroxy (C7), methyl (C3 and C4), and a 2-ethylpiperidinylmethyl group (C8) (Fig. 1). Its molecular formula is C₁₉H₂₃ClN₂O₃, with a molecular weight of 362.86 g/mol and a monoisotopic mass of 362.1394 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the chromenone core with 2-ethylpiperidine, typically using a strong base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the piperidinylmethyl group can enhance its binding affinity to certain receptors. The chloro group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromen-2-one Family
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Physicochemical Properties
Bioactivity Insights :
- Antimicrobial Potential: Coumarins with bulky C8 substituents (e.g., piperidinylmethyl) show enhanced antimicrobial activity compared to simpler analogs. For instance, fluorinated triazolo-pyrazine derivatives () exhibit improved biofilm inhibition due to trifluoromethyl groups .
- Solubility and LogP: The 2-ethylpiperidine substituent increases logP (predicted ~3.5) compared to dimethylaminomethyl (logP ~2.5) or hydroxy-substituted analogs (logP ~2.0) .
Docking and Receptor Interactions :
- The 2-ethylpiperidine group may engage in hydrophobic interactions with enzyme pockets (e.g., aldose reductase), as seen in chromene-N-imidazolo-amino acid conjugates .
- In contrast, compounds with morpholino or morpholinomethyl groups () show weaker binding due to reduced hydrophobicity .
Biological Activity
6-Chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Its unique structure and functional groups suggest potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings, including case studies and experimental data.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C_{18}H_{24}ClN_{1}O_{3}. The compound features a chloro group, hydroxyl group, and a piperidine moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It might modulate receptor activities that influence cellular signaling.
- Gene Expression Alteration : The compound could affect the expression of genes related to inflammation and cell proliferation.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines and inhibited the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammatory responses.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.
Study 1: Anticancer Effects in Breast Cancer Models
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and morphological changes typical of apoptotic cells.
Study 2: Anti-inflammatory Effects in Rodent Models
In a rodent model of induced inflammation, administration of the compound significantly reduced paw edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and less tissue damage.
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, introducing the 2-ethylpiperidinomethyl group may require reacting a precursor (e.g., 6-chloro-7-hydroxy-3,4-dimethylchromen-2-one) with 2-ethylpiperidine under reflux in a polar aprotic solvent like DMF or THF. Temperature (e.g., 80–110°C) and reaction time (12–24 hours) are critical for optimizing yield. Purification via column chromatography or recrystallization ensures purity, with yields often ranging from 50–70% depending on solvent choice and stoichiometry .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- 1H/13C NMR : Assign signals for the chromen-2-one core (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) and the 2-ethylpiperidinomethyl sidechain (e.g., piperidine protons at δ 1.2–3.0 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>95%).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z ~405). Cross-referencing with synthetic intermediates ensures structural fidelity .
Q. How is crystallographic data for this compound obtained and interpreted?
Single-crystal X-ray diffraction (SXRD) using SHELXL software resolves the 3D structure. Key steps include:
- Growing crystals via slow evaporation (e.g., from ethanol/water mixtures).
- Refinement of unit cell parameters and hydrogen bonding networks (e.g., O–H···O interactions between hydroxy and carbonyl groups).
- Validation using CIF files and R-factor analysis (<0.05 for high-quality data) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives of this compound?
Discrepancies in peak splitting or integration often arise from conformational flexibility (e.g., rotation of the piperidine ring) or impurities. Strategies include:
- Variable Temperature NMR : To freeze dynamic effects and resolve overlapping signals.
- 2D NMR (COSY, HSQC) : Correlate proton and carbon shifts for ambiguous assignments.
- Comparative Analysis : Contrast experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What methodological frameworks are suitable for studying the bioactivity of this compound in vitro?
- Dose-Response Assays : Use IC50/EC50 curves (e.g., MTT assay for cytotoxicity) with triplicate measurements to ensure reproducibility.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina, validating results with site-directed mutagenesis.
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to account for biological variability .
Q. How should researchers design experiments to address low reproducibility in synthetic yields?
- Factorial Design : Test variables (solvent, temperature, catalyst) systematically using Design-Expert® software.
- Controlled Atmospheres : Conduct reactions under inert gas (N2/Ar) to prevent oxidation of sensitive intermediates.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side-products .
Q. What strategies mitigate bias in bioactivity studies involving this compound?
- Blinding : Assign compound codes to samples to prevent observer bias during data collection.
- Triangulation : Combine quantitative (e.g., enzyme inhibition) and qualitative (e.g., fluorescence microscopy) data to validate mechanisms.
- External Validation : Collaborate with independent labs to replicate key findings .
Q. Methodological Resources
Properties
Molecular Formula |
C19H24ClNO3 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-3,4-dimethylchromen-2-one |
InChI |
InChI=1S/C19H24ClNO3/c1-4-13-7-5-6-8-21(13)10-15-17(22)16(20)9-14-11(2)12(3)19(23)24-18(14)15/h9,13,22H,4-8,10H2,1-3H3 |
InChI Key |
RGSPHZMFORVAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=C(C(=O)O3)C)C |
Origin of Product |
United States |
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